molecular formula C20H18O4 B1602181 Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate CAS No. 83536-13-4

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Cat. No.: B1602181
CAS No.: 83536-13-4
M. Wt: 322.4 g/mol
InChI Key: FEJKRXHSQAVDMJ-UHFFFAOYSA-N
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Description

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an organic compound with the molecular formula C20H18O4. It is a diphenylacetylene derivative, characterized by a triple bond connecting two diethyl 4-benzoates at the 1,1’-positions . This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Biochemical Analysis

Biochemical Properties

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper (II) acetate and silver hexafluoroantimonate in the synthesis of isoquinoline derivatives, which are potential antifungal agents . These interactions are crucial for the formation of specific chemical bonds and the stabilization of reaction intermediates.

Cellular Effects

The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s unique structure allows it to fit into the active sites of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .

Metabolic Pathways

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and regulating biochemical reactions .

Transport and Distribution

Within cells and tissues, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and its ability to influence cellular processes .

Subcellular Localization

The subcellular localization of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is crucial for its activity and function, as it allows it to interact with specific biomolecules and participate in targeted biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can be synthesized through a reaction involving diethyl 4-iodobenzoate and trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction proceeds through a Sonogashira coupling, followed by deprotection of the trimethylsilyl group to yield the desired product .

Industrial Production Methods

While specific industrial production methods for diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are not extensively documented, the general approach involves large-scale Sonogashira coupling reactions. These reactions are optimized for higher yields and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: Similar structure but with a double bond instead of a triple bond.

    Diethyl 4,4’-(ethane-1,2-diyl)dibenzoate: Contains a single bond between the benzene rings.

    4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A derivative with aldehyde groups instead of ester groups.

Uniqueness

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is unique due to its triple bond, which provides rigidity and the potential for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJKRXHSQAVDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573083
Record name Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83536-13-4
Record name Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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